molecular formula C9H18N2 B13961421 7-Ethyl-1,7-diazaspiro[3.5]nonane

7-Ethyl-1,7-diazaspiro[3.5]nonane

Cat. No.: B13961421
M. Wt: 154.25 g/mol
InChI Key: YIPPRKKDEPXQPD-UHFFFAOYSA-N
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Description

7-Ethyl-1,7-diazaspiro[3.5]nonane is an organic compound belonging to the class of azaspiro compounds. It is characterized by a spirocyclic structure containing nitrogen atoms, which imparts unique chemical and biological properties. This compound has garnered interest in various fields of scientific research due to its versatile applications and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1,7-diazaspiro[3.5]nonane typically involves the use of malononitrile as a starting material. The synthetic route includes several chemical reactions to form the spirocyclic structure. One common method involves the reaction of malononitrile with ethylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and efficiency. These methods often involve the use of high-pressure reactors and catalysts to facilitate the reaction. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1,7-diazaspiro[3.5]nonane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

7-Ethyl-1,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Ethyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it has been shown to bind to sigma receptors, which are involved in several biological processes, including neuroprotection and pain modulation. The compound’s interaction with these receptors can lead to various therapeutic effects, such as analgesia and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-1,7-diazaspiro[3.5]nonane
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate .

Uniqueness

7-Ethyl-1,7-diazaspiro[3.5]nonane stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

7-ethyl-1,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C9H18N2/c1-2-11-7-4-9(5-8-11)3-6-10-9/h10H,2-8H2,1H3

InChI Key

YIPPRKKDEPXQPD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CCN2)CC1

Origin of Product

United States

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